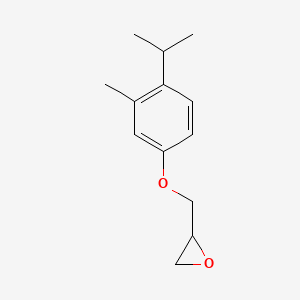

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methyl-4-propan-2-ylphenoxy)methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)13-5-4-11(6-10(13)3)14-7-12-8-15-12/h4-6,9,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMLAKSCDVFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane typically involves the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve bulk manufacturing processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Intermediate in Drug Synthesis :

- 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane is utilized as a key intermediate in the synthesis of beta-blockers, particularly Bisoprolol. This drug is widely used for treating hypertension and heart-related conditions. The compound's ability to participate in nucleophilic substitutions allows for the introduction of various functional groups that enhance pharmacological activity .

- Potential Anticancer Activity :

Organic Synthesis Applications

- Building Block for Complex Molecules :

- Synthesis of Functionalized Polymers :

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that

Biological Activity

2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane, a compound with the molecular formula and a molecular weight of 206.28 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its oxirane (epoxide) structure, which is known for its reactivity and ability to interact with various biological targets.

The structure of this compound can be represented by its canonical SMILES notation: CC(C)Oc1ccc(cc1)C(C)O, indicating the presence of a phenoxy group that may contribute to its biological properties. The compound's physical and chemical properties are critical for understanding its interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)Oc1ccc(cc1)C(C)O |

Antioxidant Properties

Research indicates that many phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity . This property is crucial for preventing oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that the compound can inhibit cell proliferation effectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Inflammatory Response Modulation

The compound has also been studied for its potential to modulate inflammatory responses. In models of inflammation, it was observed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible role in managing inflammatory diseases .

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the antiproliferative effects of this compound on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency at concentrations as low as 10 µM.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects in a rat model induced with carrageenan.

- Method : Rats were administered the compound prior to carrageenan injection.

- Results : Significant reduction in paw edema was noted compared to controls, alongside lower levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

The following analysis compares 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane with structurally related epoxides, focusing on substituent effects, physicochemical properties, synthesis yields, and functional applications.

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy Substituted: 2-(4-Methoxyphenyl)-3-methyloxirane () contains a methoxy group, which is electron-donating. This enhances the stability of the epoxide ring compared to nitro- or bromo-substituted derivatives but may reduce electrophilic reactivity . Nitro Substituted: (R)-2-((4-Nitrophenoxy)methyl)oxirane () features a nitro group, an electron-withdrawing substituent that increases the electrophilicity of the epoxide, making it more reactive in ring-opening reactions (e.g., nucleophilic additions) . Isopropyl/Methyl Substituted: The target compound’s isopropyl and methyl groups are sterically bulky but electron-neutral. This likely results in intermediate reactivity, balancing steric hindrance with moderate electrophilicity.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | PSA (Ų) | Key Substituents | Odor Profile (if available) |

|---|---|---|---|---|---|

| This compound | C14H20O2 | 236.31 | ~12.5* | 4-Isopropyl, 3-methyl | Not reported |

| 2-(4-Ethyl-3-methoxybenzyl)oxirane | C12H16O2 | 192.25 | N/A | 4-Ethyl, 3-methoxy | Floral, fresh, slight lime, sweet |

| (R)-2-((4-Nitrophenoxy)methyl)oxirane | C9H9NO4 | 195.17 | N/A | 4-Nitro | Not reported |

| 2-[(3-Pentadecylphenoxy)methyl]oxirane | C24H40O2 | 360.60 | 21.8 | 3-Pentadecyl | Not reported |

*Estimated based on similar compounds (e.g., 2-decyl-3-(4-methylhexyl)oxirane in ).

- Odor Characteristics : Derivatives like 2-(4-ethyl-3-methoxybenzyl)oxirane exhibit distinct olfactory profiles (floral, fresh) due to methoxy and ethyl groups, whereas the target compound’s odor remains uncharacterized .

Commercial Availability and Cost

- Niche Derivatives: Rare compounds like (R)-2-((2-nitrophenoxy)methyl)oxirane are priced at $1,400–$4,200/g (), reflecting the cost of specialized synthesis and purification .

Q & A

Q. What are the established synthetic pathways for 2-((4-Isopropyl-3-methylphenoxy)methyl)oxirane?

The compound is typically synthesized via epoxidation of its allyl ether precursor. A common method involves reacting the allyl ether with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the alkene (δ 5–6 ppm) and the emergence of oxirane protons (δ 3.5–4.5 ppm). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the epoxide. Alternative routes include catalytic oxidation with transition-metal complexes (e.g., Mn-salen), though yields may vary depending on steric hindrance from the isopropyl and methyl substituents .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C NMR : Key signals include the oxirane ring protons (δ 3.5–4.5 ppm, split into ABX patterns) and aromatic protons from the phenolic ring (δ 6.5–7.5 ppm). The isopropyl group appears as a septet (δ 1.2–1.4 ppm) adjacent to methyl doublets.

- IR Spectroscopy : Confirms the epoxide ring via C-O-C asymmetric stretching (~1250 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 220 for M⁺) and fragmentation patterns (e.g., loss of the oxirane ring) validate the structure .

Q. What stability protocols are recommended for long-term storage?

Store the compound under inert gas (argon or nitrogen) at –20°C to prevent moisture-induced ring-opening. Stabilizers like butylated hydroxytoluene (BHT, 0.1% w/w) can inhibit radical degradation. Stability should be assessed periodically via NMR to detect hydrolysis products (e.g., diols at δ 3.6–4.0 ppm) .

Advanced Research Questions

Q. How do electronic effects of phenolic substituents influence oxirane ring reactivity?

The isopropyl (electron-donating) and methyl groups increase electron density at the oxirane ring, enhancing its electrophilicity. Density Functional Theory (DFT) studies using correlation-consistent basis sets (e.g., cc-pVTZ) reveal localized LUMO orbitals on the oxirane oxygen, facilitating nucleophilic attack. Substituent effects can be quantified via Hammett constants (σ values), where electron-donating groups lower activation energy for ring-opening reactions .

Q. What computational methods predict regioselectivity in oxirane ring-opening reactions?

Transition-state modeling with Gaussian software (B3LYP/6-311+G(d,p)) identifies preferential attack sites. For example, nucleophiles like amines or thiols target the less hindered oxirane carbon. Natural Bond Orbital (NBO) analysis further clarifies charge distribution, while Molecular Dynamics (MD) simulations assess solvent effects (e.g., polar aprotic solvents stabilize transition states) .

Q. What biological mechanisms are associated with the oxirane moiety in this compound?

The oxirane ring can alkylate DNA nucleophiles (e.g., guanine N7), inducing cytotoxic effects. In vitro assays (e.g., MTT on HeLa cells) show dose-dependent apoptosis, while in vivo studies in xenograft models measure tumor growth inhibition. Toxicity profiles (e.g., Ames test) are critical to differentiate mutagenic potential from therapeutic activity, as seen in structurally related oxiranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.